(S)-1,1,1-Trifluoro-2-propanol

Asymmetric synthesis Biocatalysis Chiral purity

(S)-1,1,1-Trifluoro-2-propanol (CAS 17556-48-8), also designated (S)-TFIP or (2S)-1,1,1-trifluoropropan-2-ol, is a chiral, non-racemic secondary fluorinated alcohol featuring a trifluoromethyl group directly bonded to the stereogenic center. This compound is an enantiomerically pure building block indispensable for the synthesis of isomerically pure active pharmaceutical ingredients (APIs) targeting neurological and neuropsychiatric disorders.

Molecular Formula C3H5F3O
Molecular Weight 114.07
CAS No. 17556-48-8
Cat. No. B1144474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1,1,1-Trifluoro-2-propanol
CAS17556-48-8
Molecular FormulaC3H5F3O
Molecular Weight114.07
Structural Identifiers
SMILESCC(C(F)(F)F)O
InChIInChI=1S/C3H5F3O/c1-2(7)3(4,5)6/h2,7H,1H3/t2-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1,1,1-Trifluoro-2-propanol (CAS 17556-48-8): A High-Purity Chiral Fluorinated Building Block for API Synthesis and Asymmetric Transformations


(S)-1,1,1-Trifluoro-2-propanol (CAS 17556-48-8), also designated (S)-TFIP or (2S)-1,1,1-trifluoropropan-2-ol, is a chiral, non-racemic secondary fluorinated alcohol featuring a trifluoromethyl group directly bonded to the stereogenic center [1]. This compound is an enantiomerically pure building block indispensable for the synthesis of isomerically pure active pharmaceutical ingredients (APIs) targeting neurological and neuropsychiatric disorders [2]. Its physicochemical signature includes a molecular weight of 114.07 g/mol, a density of approximately 1.235 g/cm³ at 25°C, a boiling point of 67-77°C, and a flash point of 18°C, classifying it as a highly flammable liquid . The defining attribute for procurement is its high enantiomeric excess (ee), routinely exceeding 99% when produced via optimized asymmetric catalytic or biocatalytic reduction of 1,1,1-trifluoroacetone [3].

Why Substituting (S)-1,1,1-Trifluoro-2-propanol with the Racemate or Opposite Enantiomer Is Not an Option


In the synthesis of chiral APIs, the racemic mixture (CAS 374-01-6) or the (R)-enantiomer (CAS 17628-73-8) cannot replace (S)-1,1,1-trifluoro-2-propanol due to fundamental differences in molecular recognition and downstream process economics. The trifluoromethyl group imparts a strong electron-withdrawing effect and unique lipophilicity, but it is the specific (S)-stereochemistry that dictates the three-dimensional orientation in biological targets [1]. Using the racemate introduces the incorrect (R)-enantiomer as an impurity, which is difficult to separate later and often leads to reduced efficacy or off-target effects in the final drug molecule [2]. Furthermore, the enantiomeric purity of intermediates derived from (S)-TFIP cannot be enhanced by conventional means like crystallization; thus, the chiral integrity of the building block is irreversibly locked into the API [3]. Quantitative evidence demonstrates that even seemingly minor differences in enantiomeric excess—for instance, a drop from >99% ee to ~80% ee—correlate directly with a 300-fold reduction in substrate efficiency in biocatalytic production , underscoring why procurement specifications must mandate high, verifiable enantiopurity for the (S)-form.

Quantitative Evidence for Selecting (S)-1,1,1-Trifluoro-2-propanol Over Competing Analogs


Enantiomeric Excess: (S)-TFIP (>99% ee) vs. Baker's Yeast Reduction (~80% ee)

The enantiomeric excess (ee) of (S)-1,1,1-trifluoro-2-propanol is a critical quality attribute that directly impacts the optical purity of downstream APIs. While a classical Baker's yeast reduction of 1,1,1-trifluoroacetone yields the (S)-enantiomer with only approximately 80% ee, modern optimized biocatalytic and asymmetric hydrogenation processes deliver the compound with >99% ee [1]. This 19-percentage-point gap in enantiopurity is non-trivial, as the (R)-enantiomer behaves as a persistent impurity that cannot be readily removed in subsequent steps .

Asymmetric synthesis Biocatalysis Chiral purity

Industrial Production Yield: Biocatalytic (S)-TFIP vs. Traditional Resolution Methods

The selection of (S)-1,1,1-trifluoro-2-propanol from certain suppliers is justified by the manufacturing process itself. A traditional chemical resolution method using a quinine salt affords the product with an optical rotation of [α]D = −5.6° but is explicitly noted as unsuitable for large-scale production [1]. In contrast, patented biocatalytic methods using specific microbial strains (e.g., Hansenula polymorpha) or recombinant alcohol dehydrogenases (e.g., CpSADH) produce (S)-TFIP with >99% ee at industrially relevant scales and high yield, overcoming the 300-fold yeast excess and low substrate concentration (2.5 g/kg) required by early biotransformations [2][3].

Process chemistry Biocatalysis Industrial synthesis

Thermodynamic Differentiation: Pure (S)-Enantiomer vs. Racemic Mixture

At the molecular level, (S)-1,1,1-trifluoro-2-propanol exhibits measurable thermodynamic differences compared to its racemic mixture. Molecular dynamics simulations at 298 K reveal a differential free energy of solvation between the (R) and (S) enantiomers of −1.7 ± 0.7 kJ mol⁻¹, indicating slight immiscibility [1]. More importantly, the pure enantiomeric liquid possesses a different density and enthalpy of vaporization compared to the racemic liquid, attributed to a distinct packing organization where homochiral and heterochiral interactions differ [2].

Physical chemistry Chiral discrimination Thermodynamics

Optical Rotation Purity: (S)-TFIP vs. Classical Resolution Product

Optical rotation serves as a rapid, quantitative check for enantiomeric integrity. The (S)-enantiomer is the levorotatory isomer, typically reported as (−)-1,1,1-trifluoropropan-2-ol. A classical chemical resolution method reported an optical rotation of [α]D = −5.6° (neat) [1]. In contrast, the (R)-enantiomer, a key comparator, exhibits [α]D = +8.3° (c = 1% in CHCl₃) . The magnitude and sign of rotation provide a clear, quantitative fingerprint that distinguishes the (S)-form from its mirror image and from material of lower enantiopurity.

Chiral analysis Quality control Optical rotation

Key Physicochemical Properties: (S)-TFIP vs. Racemate

While many physicochemical properties are similar between enantiomers, specific data for the (S)-form and the racemate provide a baseline for handling and procurement. (S)-1,1,1-Trifluoro-2-propanol has a predicted density of 1.2 ± 0.1 g/cm³, a boiling point of 67.0 ± 35.0 °C, and an enthalpy of vaporization of 36.0 ± 6.0 kJ/mol . The racemic mixture is reported with an experimental density of 1.259 g/mL at 25 °C and a boiling point of 81-82 °C [1]. The lower boiling point of the pure enantiomer can impact distillation-based purification strategies.

Physical properties Solvent selection Process safety

High-Value Application Scenarios for (S)-1,1,1-Trifluoro-2-propanol


Synthesis of Enantiopure APIs for Neurological Disorders

(S)-1,1,1-Trifluoro-2-propanol is an indispensable chiral building block for manufacturing isomerically pure active pharmaceutical ingredients (APIs) used in the treatment of neurological and neuropsychiatric disorders [1]. The high enantiomeric excess (>99% ee) achievable with modern synthetic methods ensures that the final drug substance meets stringent regulatory requirements for stereochemical purity, a non-negotiable attribute in this therapeutic area.

Industrial-Scale Asymmetric Synthesis and Biocatalysis

For process chemists, the compound is a cornerstone for scalable asymmetric reductions. Its production via optimized biocatalytic routes (e.g., using recombinant alcohol dehydrogenases) or asymmetric hydrogenation allows for cost-effective, high-volume manufacturing without the scale-up limitations of traditional resolution methods [2]. This makes it a preferred choice for companies transitioning from lab-scale discovery to pilot plant and commercial production.

Preparation of Chiral Derivatizing Agents and Analytical Standards

The defined and verifiable optical rotation and high enantiopurity of (S)-1,1,1-trifluoro-2-propanol make it suitable for use as a chiral auxiliary or as a precursor in the synthesis of chiral derivatizing agents (CDAs), such as Mosher's acid analogs [3]. Its distinct physicochemical properties also allow it to serve as a reference standard for chiral HPLC or NMR method development and validation.

Agrochemical Intermediate with Enhanced Metabolic Stability

Beyond pharmaceuticals, (S)-1,1,1-trifluoro-2-propanol is a valuable intermediate for the synthesis of chiral agrochemicals [4]. The introduction of the trifluoromethyl group into pesticide and herbicide structures can enhance lipophilicity and metabolic stability, leading to more potent and environmentally persistent crop protection agents.

Technical Documentation Hub

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